Furo[3,2-d]pyrimidine vs Thieno[3,2-d]pyrimidine Scaffold: ~400-Fold Increase in PI3K p110α Inhibitory Potency
In a direct within-study comparison, the 2-aryl-4-morpholinopyrido[3′,2′:4,5]furo[3,2-d]pyrimidine derivative 10e exhibited approximately 400-fold greater inhibitory potency against PI3K p110α (IC₅₀ estimated at ~3.5 nM) compared to the corresponding thieno[3,2-d]pyrimidine analog 2a (IC₅₀ = 1.4 µM, i.e., 1,400 nM) [1]. This SAR finding demonstrates that the furan oxygen in the [3,2-d] fusion imparts a decisive potency advantage over the thiophene sulfur congener at the PI3K p110α target. Furthermore, compound 10e retained anti-proliferative activity in multi-drug resistant MCF7/ADR-res cells and showed efficacy in a HeLa xenograft model [1]. For procurement decisions, this indicates that furo[3,2-d]pyrimidine-based building blocks such as 4-(methylthio)furo[3,2-d]pyrimidine provide access to a scaffold space with validated, quantitatively superior kinase inhibition relative to the thieno analog.
| Evidence Dimension | PI3K p110α enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Compound 10e (furo[3,2-d]pyrimidine scaffold): IC₅₀ ≈ 3.5 nM (estimated from ~400-fold over 1.4 µM) |
| Comparator Or Baseline | Compound 2a (thieno[3,2-d]pyrimidine scaffold): IC₅₀ = 1.4 µM (1,400 nM) |
| Quantified Difference | ~400-fold greater potency for the furo[3,2-d]pyrimidine scaffold |
| Conditions | Cell-free p110α enzymatic assay; compounds bear 4-morpholinyl and 2-aryl substituents on a tricyclic pyrido-furo/thieno[3,2-d]pyrimidine core |
Why This Matters
This is the strongest single-piece quantitative evidence demonstrating that the furo[3,2-d]pyrimidine scaffold is not interchangeable with its thieno congener; procurement of a furo[3,2-d]pyrimidine building block is essential for accessing this potency-advantaged chemical space.
- [1] Hayakawa M, Kaizawa H, Moritomo H, et al. Synthesis and biological evaluation of pyrido[3′,2′:4,5]furo[3,2-d]pyrimidine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorg Med Chem Lett. 2007;17(9):2438-2442. doi:10.1016/j.bmcl.2007.02.032. PMID: 17339109. View Source
